molecular formula C14H20N6O B2568360 N-(1-cyanocyclopentyl)-2-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}acetamide CAS No. 1311506-04-3

N-(1-cyanocyclopentyl)-2-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}acetamide

Cat. No. B2568360
CAS RN: 1311506-04-3
M. Wt: 288.355
InChI Key: AZMQIQHJAGZSSK-UHFFFAOYSA-N
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Description

“N-(1-cyanocyclopentyl)-2-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}acetamide” is a complex organic compound that contains several functional groups and rings, including a cyclopentyl ring, a triazolopyrazine ring, and an acetamide group . Compounds with similar structures have been studied for their potential in medicinal chemistry .


Synthesis Analysis

While the specific synthesis process for this compound is not available, compounds with similar structures are typically synthesized from commercially available reagents . The methods provide quick and multigram access to the target derivatives .


Molecular Structure Analysis

The compound contains a triazolopyrazine platform, which is a fused ring system containing a triazole ring and a pyrazine ring . This structure is often found in medicinal chemistry due to its potential to bind to various biological targets .

Future Directions

The development of compounds with similar structures presents opportunities in medicinal chemistry . These compounds can serve as building blocks for the synthesis of more complex structures with potential therapeutic applications .

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O/c1-11-17-18-12-8-19(6-7-20(11)12)9-13(21)16-14(10-15)4-2-3-5-14/h2-9H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMQIQHJAGZSSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1CCN(C2)CC(=O)NC3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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